
2,3-Piperazinediethanol
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Overview
Description
2,3-Piperazinediethanol is an organic compound with the molecular formula C8H18N2O2. It is a derivative of piperazine, featuring two ethanol groups attached to the piperazine ring. This compound is known for its versatile applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3-Piperazinediethanol can be synthesized through several methods. One common approach involves the reaction of piperazine with ethylene oxide under controlled conditions. The reaction typically occurs in the presence of a catalyst, such as sodium hydroxide, and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch processes. These processes utilize high-pressure reactors and continuous flow systems to optimize yield and purity. The reaction conditions are carefully monitored to maintain the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
2,3-Piperazinediethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The ethanol groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amines.
Scientific Research Applications
Materials Science
Polyurethane Synthesis:
One of the prominent applications of 2,3-piperazinediethanol is as a chain extender in the synthesis of polyurethanes. Research indicates that it enhances the mechanical and thermal properties of polyurethane materials. For instance, a study demonstrated that incorporating this compound into poly(tetramethylene oxide) glycol-based polyurethanes resulted in improved microphase separation and hydrogen bonding characteristics, which are crucial for the material's performance in various applications such as coatings and adhesives .
Table 1: Properties of Polyurethanes with this compound
Property | Value |
---|---|
Hard Segment Content | Varies |
Thermal Stability | Enhanced |
Mechanical Strength | Improved |
Microphase Separation | Increased |
Pharmaceutical Applications
Drug Delivery Systems:
this compound has been explored for its potential in drug delivery systems due to its biocompatibility and ability to form hydrogels. Hydrogels created from this compound can encapsulate therapeutic agents and provide controlled release profiles. The hydrophilic nature allows these hydrogels to mimic the extracellular matrix, promoting cell growth and viability .
Case Study: Hydrogel Applications
A recent review highlighted the use of hydrogels containing this compound in drug delivery for anti-inflammatory treatments. These hydrogels were shown to effectively deliver small molecules while minimizing systemic side effects .
Biotechnology
Antioxidant Properties:
Research has indicated that this compound exhibits antioxidant properties, making it valuable in formulations aimed at reducing oxidative stress in biological systems. This compound can be integrated into formulations targeting inflammation and cellular damage caused by reactive oxygen species (ROS) .
Table 2: Antioxidant Activity of this compound
Test Method | Result |
---|---|
DPPH Radical Scavenging | Effective |
ABTS Assay | High Activity |
Cellular ROS Reduction | Significant |
Mechanism of Action
The mechanism of action of 2,3-Piperazinediethanol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved in its action depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(2-hydroxyethyl)piperazine: This compound is structurally similar, with two hydroxyethyl groups attached to the piperazine ring.
Piperazine: The parent compound, piperazine, lacks the ethanol groups but shares the core piperazine structure.
Uniqueness
2,3-Piperazinediethanol is unique due to the presence of ethanol groups, which confer distinct chemical properties and reactivity. These functional groups enhance its solubility and make it a valuable intermediate in various synthetic processes.
Biological Activity
2,3-Piperazinediethanol, a derivative of piperazine, has garnered attention in pharmaceutical research due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent studies and findings.
This compound is characterized by the following molecular structure:
- Molecular Formula : C8H18N2O2
- Molecular Weight : 174.24 g/mol
This compound features a piperazine ring with two hydroxyl groups, which may contribute to its interaction with biological targets.
Synthesis
The synthesis of this compound typically involves the hydrogenation of triethanolamine under specific conditions. Various methods have been reported, including the use of catalysts such as ZrO₂ and Al₂O₃ to enhance yield and selectivity .
Pharmacological Profile
Research indicates that this compound exhibits significant pharmacological activity:
- Neurotransmitter Modulation : Studies have shown that piperazine derivatives can increase levels of key neurotransmitters such as dopamine (DA), serotonin (5-HT), and norepinephrine (NA), which are crucial for mood regulation and cognitive function .
- Cardiac Effects : Compounds with a piperazine moiety have demonstrated bradycardic effects. For instance, a series of synthesized piperazine derivatives were evaluated for their ability to reduce heart rate and promote vasorelaxation in vitro .
Toxicological Studies
Toxicological assessments reveal that while piperazine derivatives generally exhibit low acute toxicity, prolonged exposure can lead to adverse effects such as liver and kidney damage at high doses . The median lethal dose (LD50) for piperazine has been estimated at approximately 2600 mg/kg in rats .
Study 1: Neuropharmacological Effects
In a study assessing the neuropharmacological effects of various piperazine derivatives, including this compound, it was found that these compounds significantly increased serotonin levels, leading to potential mood-enhancing effects. However, this was accompanied by risks of serotonin syndrome in sensitive individuals .
Study 2: Cardiovascular Impact
A series of experiments evaluated the cardiovascular impact of synthesized piperazine compounds. The results indicated that certain derivatives exhibited potent bradycardic activity, suggesting potential use in treating conditions like tachycardia .
Data Tables
Study | Effect Observed | Dose/Concentration | Outcome |
---|---|---|---|
Neuropharmacological Study | Increased serotonin levels | Varies (mg/kg) | Mood enhancement but risk of serotonin syndrome |
Cardiovascular Impact Study | Bradycardic activity | Varies (μM) | Significant reduction in heart rate |
Q & A
Basic Research Questions
Q. What are the critical physical and toxicological properties of 1,4-Piperazinediethanol for laboratory handling?
Answer:
- Physical Properties (from CRC Handbook ):
- Molecular formula: C₈H₁₈N₂O₂
- Molecular weight: 174.24 g/mol
- Density: 1.509 g/cm³
- Boiling point: 217–220°C (dec.)
- Solubility: Highly hydrophilic due to hydroxyl and tertiary amine groups.
- Toxicology (from hazard assessment ):
- Oral LD₅₀: >2,000 mg/kg (low acute toxicity)
- Mutagenicity: Negative in regressive mutation tests.
Methodological Note: Always use fume hoods for synthesis due to potential amine volatility. Toxicity testing should follow OECD guidelines for consistency.
Q. How can researchers synthesize piperazinediethanol derivatives, and what purification methods are recommended?
Answer:
- Synthetic Routes (adapted from piperazine-based methodologies ):
- Nucleophilic substitution: React piperazine with ethylene oxide or chloroethanol under basic conditions (e.g., K₂CO₃ in DMF).
- Purification: Use normal-phase chromatography (e.g., silica gel with 10% methanol/0.1% ammonium hydroxide) to isolate the product.
- Optimization Tips:
- Monitor reaction progress via TLC (Rf ~0.3 in methanol/CH₂Cl₂ 1:9).
- Lyophilize the final product to remove residual solvents.
Advanced Research Questions
Q. How can 1,4-Piperazinediethanol be integrated into functional polymers for biomedical applications?
Answer:
- Case Study (PAOX Polymer ):
- Synthesis: Covalently incorporate 1,4-Piperazinediethanol into a poly(amino oxalate) (PAOX) backbone via condensation polymerization.
- Functional Advantages:
- Hydrophilicity and cationic charge enhance cytosolic drug delivery.
- Demonstrated anti-inflammatory activity in RAW 264.7 macrophage models.
- Characterization:
- Use FTIR to confirm ester/amide linkages (1,720 cm⁻¹ for carbonyl).
- Evaluate nanoparticle size via dynamic light scattering (DLS).
Q. What strategies resolve contradictions in reported physical data for piperazinediethanol derivatives?
Answer:
- Common Discrepancies: Variations in boiling points or solubility due to impurities or isomerism.
- Resolution Methods:
- Cross-validation: Compare data from CRC Handbook with recent studies using HPLC-UV (>95% purity threshold).
- Isomer-Specific Analysis: Use ¹H-NMR to distinguish between 1,4- and 2,3-isomers (e.g., coupling patterns for adjacent hydroxyl groups).
- Thermogravimetric Analysis (TGA): Confirm decomposition temperatures to verify thermal stability claims.
Q. How can researchers assess the biocompatibility of piperazinediethanol-containing polymers?
Answer:
- In Vitro Testing (adapted from ):
- Cytotoxicity: Use MTT assays on HEK-293 or RAW 264.7 cells (IC₅₀ >100 µg/mL indicates low toxicity).
- Anti-Inflammatory Activity: Measure TNF-α suppression via ELISA in LPS-induced macrophages.
- In Vivo Considerations:
- Conduct acute toxicity studies in rodent models per ISO 10993-11 guidelines.
Q. What analytical techniques are critical for characterizing piperazinediethanol derivatives?
Answer:
- Structural Confirmation:
- ¹H/¹³C-NMR: Identify hydroxyl (-OH, δ 1.5–2.5 ppm) and piperazine protons (δ 2.5–3.5 ppm).
- Mass Spectrometry (ESI-MS): Confirm molecular ion peaks (e.g., m/z 175.1 for [M+H]⁺).
- Purity Assessment:
- HPLC with UV detection (λ = 254 nm) and C18 columns.
Properties
CAS No. |
4835-88-5 |
---|---|
Molecular Formula |
C8H18N2O2 |
Molecular Weight |
174.24 g/mol |
IUPAC Name |
2-[3-(2-hydroxyethyl)piperazin-2-yl]ethanol |
InChI |
InChI=1S/C8H18N2O2/c11-5-1-7-8(2-6-12)10-4-3-9-7/h7-12H,1-6H2 |
InChI Key |
NINGMGSDVHJZHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(C(N1)CCO)CCO |
Origin of Product |
United States |
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